molecular formula C12H17NO2 B1488616 7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1626480-42-9

7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B1488616
CAS No.: 1626480-42-9
M. Wt: 207.27 g/mol
InChI Key: KMFZSCJWNSOGIZ-UHFFFAOYSA-N
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Description

7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is primarily expressed in small diameter, nociceptive neurons and plays a key role as a biological sensor .

Mode of Action

This compound acts as an extremely potent activator of the TRPA1 receptor .

Biochemical Pathways

The activation of the TRPA1 receptor by this compound can affect various biochemical pathways. These include pathways related to the transduction of mechanical, thermal, and pain-related inflammatory signals . The downstream effects of these pathway activations can lead to changes in the perception of noxious stimuli and inflammatory hyperalgesia .

Pharmacokinetics

Similar dibenzazepine derivatives are known to undergo hepatic metabolism and renal excretion . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The activation of the TRPA1 receptor by this compound can result in a variety of molecular and cellular effects. These may include changes in neuronal excitability, leading to alterations in the perception of pain and other sensory stimuli .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as isothiocyanates, methyl salicylate, cinnamaldehyde, Δ9-tetrahydrocannabinol, allicin, diallyl disulfide, and acrolein, can potentially modulate the compound’s action on the TRPA1 receptor .

Properties

IUPAC Name

7-(ethoxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-14-9-10-3-4-12-11(7-10)8-13-5-6-15-12/h3-4,7,13H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFZSCJWNSOGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC2=C(C=C1)OCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.